molecular formula C11H14O4S B1288191 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid CAS No. 60169-56-4

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid

Cat. No.: B1288191
CAS No.: 60169-56-4
M. Wt: 242.29 g/mol
InChI Key: HVWIZKGQLSYPCB-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C₁₁H₁₄O₄S and a molecular weight of 242.29 g/mol This compound features a propanoic acid moiety linked to a 3,4-dimethoxyphenyl group via a sulfanyl (thioether) linkage

Scientific Research Applications

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as the sulfanyl group may interact with thiol-containing enzymes.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in the regulation of gene expression and cellular metabolism . For instance, it can modulate the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification pathways and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activities and the regulation of gene expression . At high doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic amino acids . It interacts with enzymes such as aromatic-amino-acid aminotransferase, which catalyzes the transamination of aromatic amino acids. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within the cell. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its bioavailability and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for understanding its biochemical properties and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid typically involves the reaction of 3,4-dimethoxythiophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the chloride ion from 3-chloropropanoic acid to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the methoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is largely dependent on its interaction with biological targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the methoxy groups may participate in hydrogen bonding or hydrophobic interactions with molecular targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    3-(3,4-Dimethoxyphenyl)thioacetic acid: Contains a thioacetic acid moiety instead of a propanoic acid group, altering its chemical properties and reactivity.

Uniqueness: 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is unique due to the presence of both the sulfanyl and propanoic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-14-9-4-3-8(7-10(9)15-2)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWIZKGQLSYPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596295
Record name 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60169-56-4
Record name 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dimethoxythiophenol (5.00 g, 29 mmol) was placed in a flask with acrylic acid (2.27 g, 32 mmol) and stirred at room temperature for 22.4 hours. The reaction mixture solidified, was dissolved in ethyl acetate and extracted with 10% Na2CO3. The aqueous layer was acidified with concentrated hydrochloric acid, extracted with ether, dried over MgSO4, and concentrated in vacuo to give 3-(3,4-dimethoxyphenylthio)propanoic acid (5.39 g, 76%), contaminated with some acrylic acid, as a white solid which was used without further purification in the next step: mp 62°-64° C.; 1H NMR (CDCl3) 300 MHz 9.80 (br s, 1H) 7.01 (d, J=8.3 Hz, 1H) 6.98 (s, 1H) 6.82 (d, J=8.3 Hz, 1H) 3.87 (s, 3H) 3.86 (s, 3H) 3.06 (t, J=7.3 Hz, 2H) 2.63 (t, J=7.3 Hz, 2H). Mass spectrum: M+=242.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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